molecular formula C6H8O3 B8232081 4-hydroxybut-2-ynyl Acetate

4-hydroxybut-2-ynyl Acetate

Cat. No.: B8232081
M. Wt: 128.13 g/mol
InChI Key: YBLUPSBMWKSDHM-UHFFFAOYSA-N
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Description

4-hydroxybut-2-ynyl acetate is an organic compound with the molecular formula C6H8O3. It is an ester derived from acetic acid and 4-hydroxybut-2-yne. This compound is known for its unique structure, which includes both a hydroxyl group and an acetylene group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxybut-2-ynyl acetate typically involves the esterification of 4-hydroxybut-2-yne with acetic acid or acetic anhydride. One common method is as follows:

  • Esterification with Acetic Acid

      Reactants: 4-hydroxybut-2-yne and acetic acid.

      Catalyst: Sulfuric acid or another strong acid.

      Conditions: The reaction is carried out under reflux conditions to facilitate the esterification process.

      :

      Equation: 4-hydroxybut-2-yne+acetic acid4-hydroxybut-2-ynyl acetate+water\text{4-hydroxybut-2-yne} + \text{acetic acid} \rightarrow \text{this compound} + \text{water} 4-hydroxybut-2-yne+acetic acid→4-hydroxybut-2-ynyl acetate+water

  • Esterification with Acetic Anhydride

      Reactants: 4-hydroxybut-2-yne and acetic anhydride.

      Catalyst: Pyridine or another base.

      Conditions: The reaction is typically carried out at room temperature.

      :

      Equation: 4-hydroxybut-2-yne+acetic anhydride4-hydroxybut-2-ynyl acetate+acetic acid\text{4-hydroxybut-2-yne} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-hydroxybut-2-yne+acetic anhydride→4-hydroxybut-2-ynyl acetate+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-hydroxybut-2-ynyl acetate undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in an aqueous or organic solvent.

      Products: Oxidation of the hydroxyl group can lead to the formation of 4-oxobut-2-ynyl acetate.

  • Reduction

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Carried out in an inert solvent like tetrahydrofuran (THF).

      Products: Reduction of the acetylene group can yield 4-hydroxybutyl acetate.

  • Substitution

      Reagents: Various nucleophiles such as halides or amines.

      Conditions: Typically carried out in the presence of a base.

      Products: Substitution reactions can lead to the formation of various derivatives of this compound.

Scientific Research Applications

4-hydroxybut-2-ynyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-hydroxybut-2-ynyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl and acetylene groups in its structure allow it to participate in a range of chemical reactions, influencing its activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybut-2-ynyl methacrylate: Similar in structure but with a methacrylate group instead of an acetate group.

    4-hydroxybut-2-ynyl benzoate: Contains a benzoate group instead of an acetate group.

    4-hydroxybut-2-ynyl propionate: Contains a propionate group instead of an acetate group.

Uniqueness

4-hydroxybut-2-ynyl acetate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-hydroxybut-2-ynyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(8)9-5-3-2-4-7/h7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLUPSBMWKSDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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